Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate
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Overview
Description
Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2408958-51-8 . It has a molecular weight of 249.74 . The IUPAC name for this compound is potassium 1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClNO2.K/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10;/h2,5-6H,1,3-4H2,(H,13,14);/q;+1/p-1 . This indicates that the compound contains a cyclobutane ring attached to a 3-chloropyridin-4-yl group and a carboxylate group. The potassium ion is associated with the carboxylate group.It is stored at a temperature of 4 degrees Celsius . The country of origin is UA and it is shipped at normal temperature .
Scientific Research Applications
Spectroscopy and Crystal Structure Analysis
Research on similar compounds, such as potassium hydrogen cyclobutane 1-1 dicarboxylate, has been conducted to understand their crystal structures and vibrational spectra. For instance, the study by Cassanas, Fabregue, and Bardet (1987) focused on the crystal structure of potassium hydrogen cyclobutane 1-1 dicarboxylate, analyzing its intermolecular hydrogen bond dimensions and employing infrared and Raman spectroscopy to explore the compound's vibrational spectra (Cassanas, Fabregue, & Bardet, 1987).
Coordination Chemistry
The synthesis of coordination compounds, such as those derived from N-acylamidines and cyclopentadienylzirconium(IV) trichloride, involves compounds with structural elements akin to "Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate". Research by Holtrichter-Rößmann et al. (2016) in this area has contributed to understanding the complexation behavior of these compounds and their application in catalysis, particularly in ethylene polymerization (Holtrichter-Rößmann et al., 2016).
Polymer Science and Material Chemistry
The scope of ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including carboxylate esters and carboxamides, has been explored to understand the reactivity and polymerization potential of these compounds. Song et al. (2010) investigated a series of 1-substituted cyclobutene derivatives as substrates for ROMP, providing insights into the stereo- and regiochemical outcomes of these reactions (Song et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.K/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10;/h2,5-6H,1,3-4H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHMKEGBRSIFKD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=NC=C2)Cl)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClKNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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